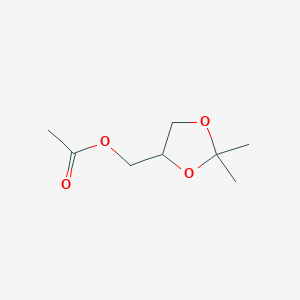

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate

概述

描述

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate is an organic compound with the molecular formula C8H14O4. It is a derivative of dioxolane and is commonly used in various chemical reactions and industrial applications due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of 1-2 hours .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

化学反应分析

Types of Reactions

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2,2-dimethyl-1,3-dioxolane-4-methanol and acetic acid.

Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Hydrolysis: 2,2-Dimethyl-1,3-dioxolane-4-methanol and acetic acid.

Oxidation: Corresponding carboxylic acids.

Substitution: Various substituted dioxolane derivatives.

科学研究应用

Organic Synthesis

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate serves as a versatile reagent in organic synthesis. It is utilized in the preparation of various dioxolane derivatives, which are important intermediates in the synthesis of complex organic molecules. The compound's unique structure allows it to undergo various chemical reactions such as hydrolysis, oxidation, and nucleophilic substitution .

Biological Studies

In biological research, solketal acetate is used to study enzyme-catalyzed reactions , particularly those involving ester hydrolysis. Its reactivity provides insights into the mechanisms of enzymatic processes and helps in understanding how different enzymes interact with ester substrates .

Pharmaceutical Development

The compound acts as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have potential applications in drug formulation and development due to their favorable chemical properties . For instance, it can be involved in creating prodrugs that enhance bioavailability or target specific biological pathways.

Industrial Applications

In industry, this compound is significant for producing polymers and resins . Its ability to participate in polymerization reactions makes it valuable for creating materials with specific properties tailored for various applications .

Case Study: Glycerol Conversion to Solketalacetin

Research has demonstrated an efficient method for converting glycerol into solketalacetin using tandem catalytic processes. This method involves acetalization reactions that yield high percentages of solketalacetin suitable for use as a biofuel additive. The study showed that under optimized conditions (e.g., temperature and pressure), the conversion rates reached up to 95% .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Acetalization | 300 °C, 110 bar | 95 |

| Tandem Acetylation | Ambient pressure | 78 |

This conversion process highlights the compound's potential as a sustainable alternative in biofuel formulations while also addressing environmental concerns related to glycerol waste from biodiesel production .

Case Study: Solketalacetin as a Biofuel Additive

A comparative study evaluated solketalacetin against traditional biodiesel additives. Results indicated that solketalacetin improved fuel properties such as viscosity and stability under varying temperatures. This positions it as a promising candidate for enhancing biodiesel performance while reducing reliance on fossil fuels .

作用机制

The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate involves its ability to act as an electrophile in various chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical compounds. The molecular targets and pathways involved include ester hydrolysis and nucleophilic substitution reactions .

相似化合物的比较

Similar Compounds

- Methyl 2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-(ethoxycarbonyloxy)acetate

- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl butyrate

- (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-oxobutanoate

Uniqueness

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .

生物活性

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate, commonly referred to as solketal acetate, is an acetal compound derived from glycerol. Its biological activity has garnered attention due to its potential applications in biodiesel production and as a fuel additive. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Solketal acetate can be synthesized through the acetalization of glycerol with acetone in the presence of acid catalysts. The reaction typically yields a mixture of solketal acetate and other acetal forms. The efficiency of this synthesis can be affected by various factors, such as the choice of catalyst and reaction conditions.

Reaction Mechanism

The acetalization process involves the formation of a stable dioxolane ring structure, which enhances the compound's stability and reactivity. The following table summarizes key parameters influencing the synthesis:

| Parameter | Optimal Conditions |

|---|---|

| Catalyst Type | Acid catalysts (e.g., sulfuric acid) |

| Temperature | 90 °C |

| Reaction Time | 1-3 hours |

| Glycerol to Acetone Ratio | 1:10 |

1. Biodiesel Applications

Solketal acetate has been identified as a promising additive for biodiesel. It significantly improves biodiesel viscosity and stability, which are critical for engine performance. Research indicates that the incorporation of solketal acetate into biodiesel formulations enhances fuel properties:

- Viscosity Improvement : It increases the viscosity index, making biodiesel more suitable for cold weather conditions.

- Combustion Characteristics : Studies have shown that solketal acetate contributes to better combustion efficiency and reduced emissions when blended with traditional biodiesel fuels .

2. Nutritional Aspects

In animal nutrition, solketal acetate derived from crude glycerol has demonstrated potential as an energy source. Research indicates that it can be effectively metabolized by non-ruminant animals:

- Digestible Energy (DE) : Values for crude glycerol samples containing solketal acetate ranged from 14.9 to 15.3 MJ/kg.

- Metabolizable Energy (ME) : Reported ME values for broilers and laying hens were approximately 15.9 MJ/kg, indicating efficient utilization in animal diets .

Case Study 1: Biodiesel Performance Enhancement

A study conducted on biodiesel blends containing solketal acetate revealed significant improvements in cold flow properties compared to standard biodiesel blends. The addition of solketal acetate resulted in:

- A reduction in cloud point by approximately 5 °C.

- Enhanced oxidative stability by extending the induction period by over 20 hours.

These findings suggest that solketal acetate can effectively modify biodiesel properties to meet stringent performance standards.

Case Study 2: Animal Feed Trials

In trials involving broiler chickens, diets supplemented with crude glycerol containing solketal acetate showed improved weight gain and feed conversion ratios compared to control groups:

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2,2-dimethyl-1,3-dioxolan-4-yl)methyl acetate, and how can purity be maximized?

Methodological Answer: The synthesis of this compound typically involves esterification or transesterification reactions. A standard approach includes:

- Catalyzed esterification : Using sulfuric acid as a catalyst, similar to methods for related dioxolane derivatives (e.g., refluxing with methanol and acid, followed by ice-water quenching and recrystallization) .

- Purification : Recrystallization from ethanol or chromatographic techniques (e.g., silica gel column) to achieve >95% purity.

- Critical Parameters : Reaction time (4–6 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of alcohol to acetylating agent).

Table 1: Key Synthetic Parameters

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 60–80°C |

| Catalyst | H₂SO₄ (1–2% v/v) |

| Purification Method | Ethanol recrystallization |

| Yield | 70–85% (reported for analogues) |

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR to confirm the dioxolane ring (δ 1.3–1.5 ppm for methyl groups) and acetate moiety (δ 2.0–2.1 ppm for CH₃CO) .

- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion confirmation (expected m/z: 188.2 for [M+H]⁺).

- HPLC : Reverse-phase C18 column with UV detection (210 nm) to assess purity .

Q. How should this compound be handled to ensure stability during experiments?

Methodological Answer:

- Storage : Store at –20°C in airtight, amber vials to prevent hydrolysis of the acetate group.

- Handling : Use glove boxes for moisture-sensitive steps and replace pipette tips between samples to avoid cross-contamination .

- Safety : Wear PPE (gloves, goggles) due to potential irritancy (H313/H333 hazards) .

Advanced Research Questions

Q. How can researchers address data inconsistencies caused by compound degradation during long-term experiments?

Methodological Answer:

- Degradation Mitigation : Continuous cooling (4°C) of reaction mixtures to slow organic degradation, as observed in similar ester-containing compounds .

- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring to identify degradation products.

- Data Correction : Normalize results using internal standards (e.g., deuterated analogs) to account for matrix effects .

Q. What strategies are recommended for studying surface adsorption and reactivity of this compound in environmental matrices?

Methodological Answer:

- Adsorption Studies : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure interaction energies with silica or polymer surfaces .

- Reactivity Screening : Expose the compound to indoor oxidants (e.g., ozone) and analyze products via FTIR or GC-MS .

- Environmental Simulation : Prepare synthetic wastewater matrices with controlled organic content to mimic real-world conditions .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Crystal Growth : Slow evaporation from acetonitrile/ethyl acetate mixtures to obtain single crystals suitable for diffraction .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution structures.

- Analysis : Refine using SHELXL to confirm bond angles and torsional strain in the dioxolane ring .

Table 2: Structural Parameters from Crystallography

| Parameter | Observed Value |

|---|---|

| C-O bond length (dioxolane) | 1.43–1.45 Å |

| Dihedral angle (ring) | 15–20° |

| Hydrogen bonding | None (non-polar matrix) |

Q. Contradictions and Limitations

属性

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(9)10-4-7-5-11-8(2,3)12-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCWECNJFXXSQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291206 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14739-11-8 | |

| Record name | 1, 2,2-dimethyl-, acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。